

# Sar405: A Selective Vps34 Inhibitor for Autophagy and Vesicle Trafficking Research

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## Compound of Interest

Compound Name: Sar405

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## An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

**Sar405** is a potent and highly selective, ATP-competitive inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vacuolar protein sorting 34 (Vps34).<sup>[1][2]</sup> Vps34 is a crucial enzyme in fundamental cellular processes, including the initiation of autophagy and the regulation of endosomal trafficking.<sup>[3][4][5]</sup> Its product, phosphatidylinositol 3-phosphate (PI(3)P), acts as a key signaling lipid, recruiting effector proteins to mediate membrane dynamics.<sup>[4]</sup> Dysregulation of Vps34 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a significant target for therapeutic intervention.<sup>[6]</sup> **Sar405** has emerged as a first-in-class inhibitor that allows for the specific interrogation of Vps34 function, offering a valuable tool for both basic research and drug development.<sup>[2]</sup> This technical guide provides a comprehensive overview of **Sar405**, including its mechanism of action, quantitative data, detailed experimental protocols, and its effects on key signaling pathways.

## Core Mechanism of Action

**Sar405** exerts its inhibitory effect by binding to the ATP-binding cleft of Vps34, thereby preventing the phosphorylation of its substrate, phosphatidylinositol (PI), to form PI(3)P.<sup>[7][8][9]</sup> The exquisite selectivity of **Sar405** for Vps34 over other PI3K classes and protein kinases is

attributed to its unique molecular interactions within the ATP binding site.[8][9] By inhibiting Vps34, **Sar405** effectively blocks two major cellular pathways:

- **Autophagy:** Vps34 is a core component of the pre-autophagosomal structure and is essential for the formation of autophagosomes.[4] **Sar405**-mediated inhibition of Vps34 prevents the generation of PI(3)P on the phagophore, thereby halting the recruitment of downstream autophagy-related proteins and blocking autophagosome formation.[6][7] This leads to the inhibition of autophagy induced by various stimuli, including starvation and mTOR inhibition. [2][6]
- **Vesicle Trafficking:** Vps34 plays a critical role in the maturation of endosomes and the trafficking of cargo from late endosomes to lysosomes.[1][3][5] Inhibition of Vps34 by **Sar405** disrupts this process, leading to the accumulation of swollen late endosomes and impaired lysosomal function.[7]

## Quantitative Data

The potency and selectivity of **Sar405** have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data for **Sar405**.

Table 1: Biochemical Activity of **Sar405**

Parameter	Value	Species	Assay Conditions	Reference
IC50 (Vps34)	1.2 nM	Human	Recombinant Vps34 kinase assay	[2]
Kd	1.5 nM	Human	Surface Plasmon Resonance	[2][9]
Residence Half-life (t1/2)	3.8 min	Human	Surface Plasmon Resonance	[9]

Table 2: Cellular Activity of **Sar405**

Parameter	Cell Line	Value	Assay	Reference
IC50 (Autophagosome Formation)	H1299 (GFP- LC3)	42 nM	mTOR inhibition- induced autophagy	<a href="#">[2]</a> <a href="#">[7]</a>
IC50 (Autophagy)	HeLa (GFP-LC3)	419 nM	Starvation- induced autophagy	<a href="#">[7]</a>
IC50 (GFP-FYVE Relocalization)	HeLa	27 nM	Vps34 cellular activity	<a href="#">[7]</a>

Table 3: Kinase Selectivity of **Sar405**

Kinase Family	Activity	Notes	Reference
Class I PI3Ks	No significant inhibition	Highly selective over class I isoforms.	<a href="#">[7]</a>
Class II PI3Ks	No significant inhibition	Highly selective over class II isoforms.	<a href="#">[7]</a>
mTOR	No significant inhibition	Highly selective over mTOR.	<a href="#">[7]</a>
Protein Kinases	No significant activity	Profiled against a large panel of kinases.	<a href="#">[7]</a>

## Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of **Sar405**.

### Vps34 Kinase Activity Assay (In Vitro)

This assay measures the ability of **Sar405** to inhibit the enzymatic activity of recombinant Vps34.

- Materials:
  - Recombinant human Vps34/Vps15 complex
  - Phosphatidylinositol (PI) substrate
  - [ $\gamma$ - $^{32}\text{P}$ ]ATP
  - Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM  $\text{MgCl}_2$ , 1 mM EGTA, 0.03% CHAPS, 2 mM DTT)
  - **Sar405** (in DMSO)
  - Stop solution (e.g., 1 M HCl)
  - Thin Layer Chromatography (TLC) plates
  - TLC running buffer (e.g., Chloroform:Methanol:Ammonia:Water)
  - Phosphorimager or X-ray film
- Procedure:
  - Prepare serial dilutions of **Sar405** in DMSO.
  - In a reaction tube, add the kinase reaction buffer, PI substrate, and the desired concentration of **Sar405** or DMSO (vehicle control).
  - Add the recombinant Vps34/Vps15 enzyme to initiate the reaction.
  - Start the kinase reaction by adding [ $\gamma$ - $^{32}\text{P}$ ]ATP.
  - Incubate the reaction at room temperature for a specified time (e.g., 20 minutes).
  - Stop the reaction by adding the stop solution.
  - Extract the lipids.
  - Spot the lipid extract onto a TLC plate.

- Develop the TLC plate in the running buffer to separate the phosphorylated product (PI(3)P) from the unreacted ATP.
- Dry the TLC plate and expose it to a phosphorimager screen or X-ray film to visualize the radiolabeled PI(3)P.
- Quantify the band intensities to determine the extent of Vps34 inhibition by **Sar405** and calculate the IC50 value.

## Autophagy Flux Assay by LC3 Western Blotting

This method assesses the effect of **Sar405** on autophagic flux by monitoring the conversion of LC3-I to LC3-II.

- Materials:
  - Cell line of interest (e.g., HeLa, H1299)
  - Complete cell culture medium
  - Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)
  - **Sar405** (in DMSO)
  - Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
  - RIPA lysis buffer supplemented with protease and phosphatase inhibitors
  - BCA protein assay kit
  - SDS-PAGE gels and electrophoresis apparatus
  - PVDF membranes
  - Transfer buffer and apparatus
  - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
  - Primary antibody against LC3B

- Primary antibody for a loading control (e.g., GAPDH,  $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system
- Procedure:
  - Plate cells and allow them to adhere overnight.
  - Treat cells with **Sar405** at various concentrations or DMSO (vehicle control) under basal (complete medium) or autophagy-inducing conditions (e.g., starvation with EBSS). A parallel set of wells should be co-treated with a lysosomal inhibitor to block the degradation of LC3-II.
  - Incubate for the desired time (e.g., 2-4 hours).
  - Wash cells with ice-cold PBS and lyse them with RIPA buffer.
  - Determine the protein concentration of the lysates using a BCA assay.
  - Prepare protein samples for SDS-PAGE and load equal amounts of protein per lane.
  - Perform electrophoresis and transfer the proteins to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
  - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again and apply the ECL substrate.
  - Image the blot using a chemiluminescence imaging system.

- Quantify the band intensities for LC3-II and the loading control. The accumulation of LC3-II in the presence of a lysosomal inhibitor is indicative of autophagic flux. A decrease in this accumulation with **Sar405** treatment indicates inhibition of autophagy.[\[10\]](#)

## GFP-LC3 Puncta Formation Assay

This fluorescence microscopy-based assay visualizes the formation of autophagosomes by monitoring the localization of GFP-tagged LC3.

- Materials:
  - Cells stably expressing GFP-LC3 (e.g., GFP-LC3 HeLa)
  - Complete cell culture medium
  - Starvation medium (e.g., EBSS)
  - **Sar405** (in DMSO)
  - Lysosomal inhibitor (e.g., Hydroxychloroquine)
  - Paraformaldehyde (PFA) for fixing cells
  - DAPI for nuclear counterstaining
  - Fluorescence microscope or high-content imaging system
- Procedure:
  - Seed GFP-LC3 expressing cells in glass-bottom dishes or multi-well plates.
  - Treat cells with **Sar405** at various concentrations or DMSO under basal or autophagy-inducing conditions (e.g., starvation). Co-treatment with a lysosomal inhibitor can be included to enhance the visualization of autophagosomes.
  - Incubate for the desired time.
  - Wash cells with PBS and fix with 4% PFA.

- Permeabilize the cells if needed and stain with DAPI.
- Acquire images using a fluorescence microscope.
- Quantify the number and/or area of GFP-LC3 puncta per cell. A diffuse GFP signal indicates basal autophagy, while the formation of bright puncta signifies autophagosome formation. A reduction in the number of puncta with **Sar405** treatment indicates inhibition of autophagy.[\[11\]](#)

## Cell Proliferation Assay for Synergy with Everolimus

This assay determines the synergistic anti-proliferative effect of **Sar405** and the mTOR inhibitor, everolimus.

- Materials:
  - Cancer cell line of interest (e.g., renal cancer cell lines ACHN, 786-O)
  - Complete cell culture medium
  - **Sar405** (in DMSO)
  - Everolimus (in DMSO)
  - Cell viability reagent (e.g., MTT, CellTiter-Glo)
  - 96-well plates
  - Plate reader
- Procedure:
  - Seed cells in 96-well plates and allow them to attach.
  - Treat the cells with a matrix of concentrations of **Sar405** and everolimus, both alone and in combination. A vehicle control (DMSO) should be included. A "ray design" methodology can be employed where the drugs are combined at a constant ratio of their IC<sub>x</sub> values.[\[7\]](#)
  - Incubate the cells for a specified period (e.g., 72 hours).



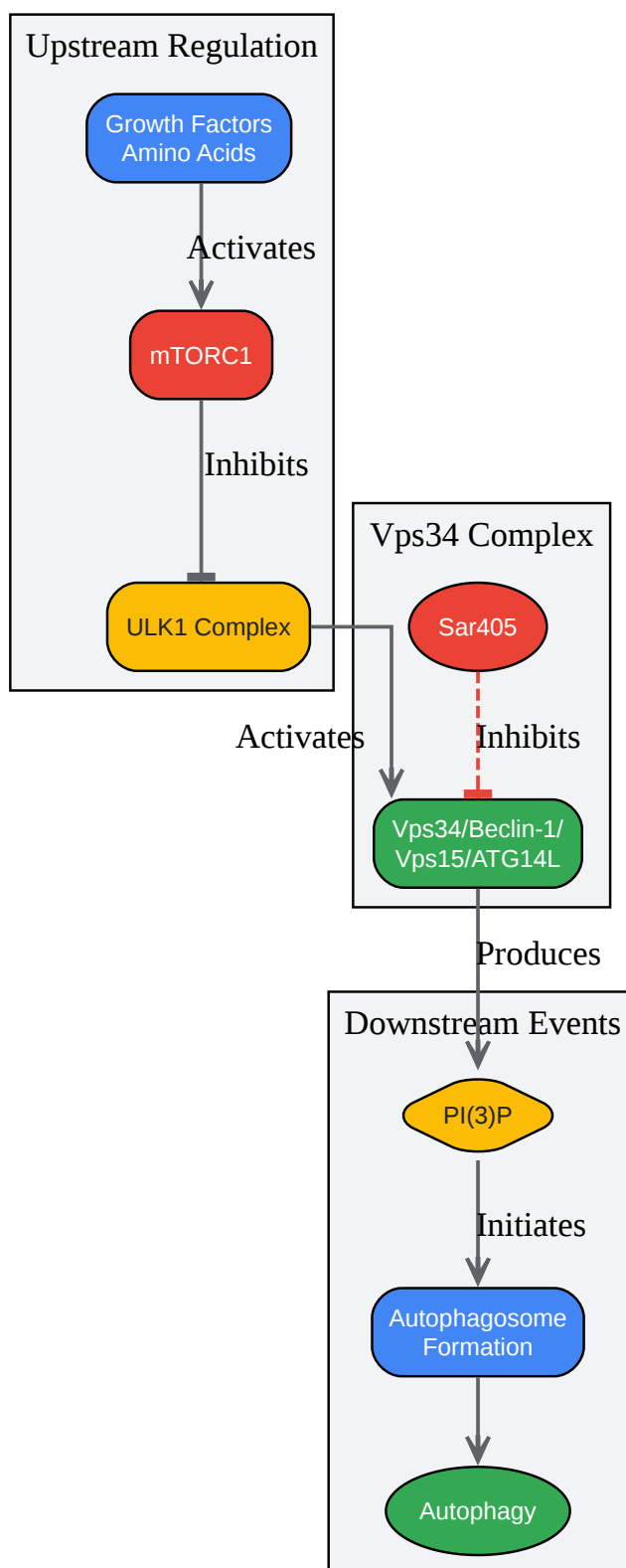
- Add the cell viability reagent and measure the signal according to the manufacturer's instructions using a plate reader.
- Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control.
- Analyze the data for synergy using software that calculates the Combination Index (CI), where  $CI < 1$  indicates synergy,  $CI = 1$  indicates an additive effect, and  $CI > 1$  indicates antagonism.

## Signaling Pathways and Visualizations

**Sar405**'s inhibition of Vps34 has profound effects on cellular signaling, primarily impacting the autophagy and endosomal trafficking pathways.

### Autophagy Signaling Pathway

Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inhibiting the ULK1 complex. During starvation or when mTOR is inhibited, the ULK1 complex becomes active and phosphorylates components of the Vps34 complex (Vps34, Beclin-1, Vps15, and ATG14L), leading to the production of PI(3)P and the initiation of autophagosome formation. **Sar405** directly inhibits Vps34, blocking this crucial step.

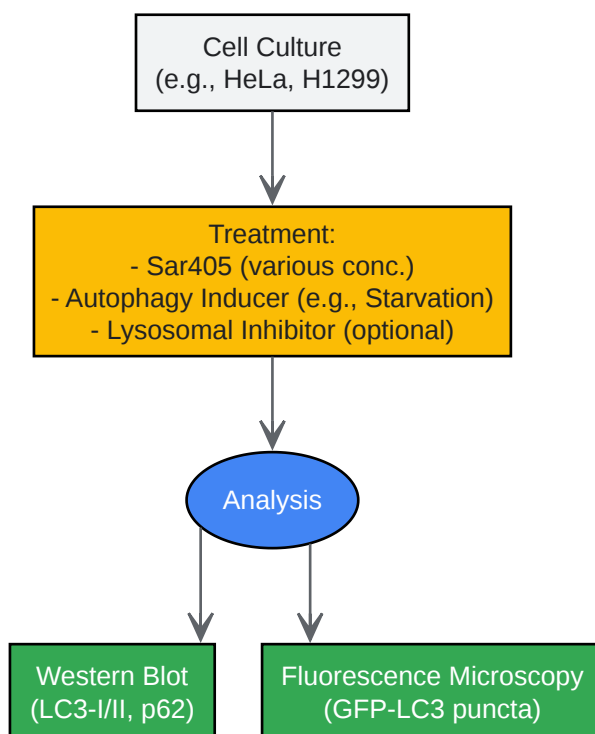


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Caption: Autophagy signaling pathway and the inhibitory action of **Sar405**.

## Experimental Workflow for Assessing Autophagy Inhibition

A typical workflow to investigate the effect of **Sar405** on autophagy involves cell culture, treatment, and subsequent analysis using biochemical and imaging techniques.

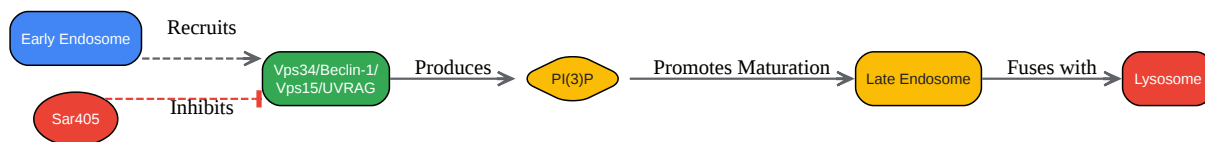


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Caption: Experimental workflow for studying **Sar405**'s effect on autophagy.

## Vps34 in Endosomal Trafficking

Vps34, in a complex with Beclin-1, Vps15, and UVRAG, is recruited to early endosomes where it generates PI(3)P. This PI(3)P is crucial for the recruitment of effector proteins that mediate the maturation of early endosomes into late endosomes and their subsequent fusion with lysosomes. **Sar405** disrupts this process by preventing PI(3)P production.



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Caption: Role of Vps34 in endosomal trafficking and its inhibition by **Sar405**.

## Conclusion

**Sar405** is a powerful and specific pharmacological tool for the investigation of Vps34-mediated cellular processes. Its high selectivity allows for the dissection of the roles of Vps34 in autophagy and endosomal trafficking with minimal off-target effects. The synergistic anti-proliferative effects observed when combining **Sar405** with mTOR inhibitors highlight its potential for therapeutic applications in oncology.[6][7] The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to effectively utilize **Sar405** in their studies and to further unravel the complex biology of Vps34.

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- To cite this document: BenchChem. [Sar405: A Selective Vps34 Inhibitor for Autophagy and Vesicle Trafficking Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604722#sar405-as-a-selective-vps34-inhibitor]

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